molecular formula C28H34S4 B1590536 2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 132814-91-6

2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene

Cat. No.: B1590536
CAS No.: 132814-91-6
M. Wt: 498.8 g/mol
InChI Key: MLDVGCCQHBDHDR-UHFFFAOYSA-N
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Description

3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a dihexyl quarterthiophene derivative. It is a conjugated polymer that can be used as a donor-acceptor molecule in organic electronic devices. This compound has a field mobility of 0.23 cm²/Vs and acts as an active layer in semiconductors .

Biochemical Analysis

Biochemical Properties

3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes involved in electron transfer processes, such as cytochrome P450 enzymes. The nature of these interactions is primarily based on the compound’s ability to donate and accept electrons, which facilitates the redox reactions necessary for various biochemical processes .

Cellular Effects

The effects of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and differentiation. Additionally, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene exerts its effects through various binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene have been observed to change over time. This compound exhibits good stability under controlled conditions, but it can degrade when exposed to light, air, or heat. Long-term studies have shown that prolonged exposure to 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can lead to alterations in cellular function, including changes in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can promote beneficial biochemical reactions. At high doses, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes significant only above certain concentration levels .

Metabolic Pathways

3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown. The metabolic flux of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can influence the levels of metabolites in the cell, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas .

Subcellular Localization

The subcellular localization of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene within cells can determine its overall impact on cellular processes .

Preparation Methods

The synthesis of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene involves the coupling of 5,5’-bis(3-hexyl-2-thienyl)-2,2’-bithiophene. The reaction conditions typically include the use of palladium catalysts and appropriate solvents. Industrial production methods may involve the use of greener alternatives to adhere to principles of green chemistry, such as waste prevention and safer solvents .

Chemical Reactions Analysis

3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene undergoes various chemical reactions, including:

Scientific Research Applications

3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene has several scientific research applications:

    Chemistry: It is used as a conjugating polymer in the fabrication of devices such as organic field-effect transistors (OFET), organic thin-film transistors (OTFT), and organic photovoltaics (OPV).

    Biology and Medicine: Its applications in biology and medicine are still under exploration, but its electronic properties make it a candidate for bioelectronic devices.

    Industry: It is used in the production of semiconductors and other electronic components

Comparison with Similar Compounds

3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34S4/c1-3-5-7-9-11-21-17-19-29-27(21)25-15-13-23(31-25)24-14-16-26(32-24)28-22(18-20-30-28)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDVGCCQHBDHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478430
Record name 3,3'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132814-91-6
Record name 3,3'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene (contains 3% Dichloromethane at maximum)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

The Grignard reagent prepared above, added dropwise to a suspension of 5.0 g (15.4 mmoles) of 5,5′-dibromo-2,2′-bithiophene and 0.084 g (0.154 mmoles) of Ni(dppp)2Cl2 in 50 mL dry ethyl ether. Typically, the Grignard is added from a feeding funnel under an inert gas (e.g., N2). The resulting mixture was heated to reflux for about 20 hours. The resulting mixture is cooled to about room temperature (e.g., to about 20° C.) and combined with about 200 mL of 5% aqueous NH4Cl to which some ice is added, to effect hydrolysis. The aqueous phase is extracted with about 2×100 mL of CH2Cl2. The organic phases combined are back washed with about 200 mL water and dried over MgSO4. The solvent is evaporated to give a raw product, 3,3′″-dihexyl-[2,2′;5′,2″;5″,2′″]quaterthiophene, which can be purified using, for example, a silica-gel column using hexanes 100% as eluant to give 6.4 g of material, (yield=83.4%). Proton NMR can be used to determine the presence of the raw product: 1HNMR: 7.25 ppm, (2H, d), 7.20 ppm, (2H, d), 7.10 ppm, (2H, d), 7.00 ppm, (2H, d), 2.83 ppm, (4H, t), 2.7 ppm, (4H, m), 1.41 ppm, (12H, m), 1.00 ppm, (6H, m).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ni(dppp)2Cl2
Quantity
0.084 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene
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2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene
Reactant of Route 3
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2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene
Reactant of Route 4
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2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene
Reactant of Route 5
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2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene
Reactant of Route 6
Reactant of Route 6
2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene
Customer
Q & A

Q1: What is the structural characterization of 3,3'''-dihexyl-2,2':5',2'':5'',2'''-quaterthiophene (DH4T)?

A1: 3,3'''-dihexyl-2,2':5',2'':5'',2'''-quaterthiophene (DH4T) is an alkyl-substituted oligothiophene consisting of four thiophene rings linked at the 2 and 5 positions. Two of the thiophene rings, at opposing ends of the molecule, are substituted at the 3 position with a hexyl group.

    Q2: How does the structure of DH4T influence its interaction with gold surfaces?

    A: Research using in situ scanning tunneling microscopy (STM) has shown that DH4T molecules adsorb onto Au(111) surfaces in a specific arrangement. [] The molecules form lamellae structures with their molecular axes aligning along the main axis of the gold substrate. The hexyl side chains of DH4T play a crucial role in this interaction, as they interdigitate with each other, enhancing intermolecular interactions and promoting ordered self-assembly on the surface. []

    Q3: Can the conformation of DH4T change upon photoexcitation, and how is this relevant to its properties?

    A: Yes, femtosecond stimulated Raman spectroscopy (FSRS) studies have revealed that photoexcitation of DH4T in solution triggers ultrafast structural relaxation. [] This relaxation involves changes in the vibrational frequencies and intensity ratios of specific C=C stretching modes within the molecule, indicating a shift towards a more planar conformation in the excited state. [] This conformational change upon photoexcitation is crucial for understanding the photophysical properties and potential applications of DH4T in areas like organic electronics and photovoltaics.

    Q4: What are the potential applications of DH4T in photocatalysis?

    A: DH4T has been explored as a potential sensitizer for semiconductor photocatalysts like mesoporous tungsten(VI) oxide (WO3). [] By covalently attaching DH4T to the surface of WO3, researchers aim to enhance the photocatalytic activity of the material. This is based on the principle that the π-conjugated system of DH4T can absorb light and then transfer the photoexcited electrons to the WO3, increasing its ability to drive photocatalytic reactions. []

    Q5: How does the presence of the hexyl groups in DH4T affect its complexation behavior with metal centers?

    A: Studies investigating the coordination chemistry of DH4T with the cyclopentadienylruthenium(II) moiety have provided insights into the role of the hexyl substituents. [] It was observed that the presence of the hexyl groups on the terminal thiophene rings of DH4T directs the metal complexation exclusively to these outer rings. [] This suggests that the alkyl substituents exert a steric and electronic influence that favors metal coordination at those specific positions. This understanding of regioselectivity in metal complexation is important for designing and synthesizing DH4T derivatives with tailored properties for applications in catalysis and materials science.

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